2,3-Diundecylimidazolidin-1-ium chloride
Overview
Description
2,3-Diundecylimidazolidin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes two long alkyl chains attached to an imidazolidine ring. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diundecylimidazolidin-1-ium chloride typically involves the reaction of imidazolidine with undecyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Starting Materials: Imidazolidine and undecyl halides.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diundecylimidazolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form imidazolidine and undecyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or methanol at room temperature.
Oxidation and Reduction: Requires specific oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Hydrolysis: Conducted in aqueous solutions at elevated temperatures (60-80°C).
Major Products Formed
Substitution: Formation of new quaternary ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the alkyl chains.
Hydrolysis: Formation of imidazolidine and undecyl alcohol.
Scientific Research Applications
2,3-Diundecylimidazolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 2,3-Diundecylimidazolidin-1-ium chloride is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the imidazolidine ring and chloride ion interact with hydrophilic surfaces. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium chloride
- 1,3-Diundecylimidazolium chloride
- 2,3-Diundecylimidazolium bromide
Uniqueness
2,3-Diundecylimidazolidin-1-ium chloride is unique due to its specific structure, which combines the properties of imidazolidine and long alkyl chains. This combination provides enhanced surfactant properties compared to similar compounds, making it more effective in applications requiring strong emulsifying and solubilizing agents.
Properties
IUPAC Name |
1,2-di(undecyl)imidazolidin-3-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2.ClH/c1-3-5-7-9-11-13-15-17-19-21-25-26-22-24-27(25)23-20-18-16-14-12-10-8-6-4-2;/h25-26H,3-24H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDWQGJYBUKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1[NH2+]CCN1CCCCCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30791277 | |
Record name | 2,3-Diundecylimidazolidin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30791277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674798-03-9 | |
Record name | 2,3-Diundecylimidazolidin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30791277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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